molecular formula C8H19N3O2 B14190396 N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide CAS No. 920033-13-2

N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide

Cat. No.: B14190396
CAS No.: 920033-13-2
M. Wt: 189.26 g/mol
InChI Key: SDCWNGCNECIBIE-ZETCQYMHSA-N
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Description

N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a hydroxymethyl group and two dimethyl groups attached to the L-ornithinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide typically involves the reaction of L-ornithine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Step 1: L-ornithine is reacted with formaldehyde in the presence of a base to form the hydroxymethyl derivative.

    Step 2: The hydroxymethyl derivative is then reacted with dimethylamine to introduce the dimethyl groups.

The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(Carboxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide.

    Reduction: Formation of N-(Methyl)-N~5~,N~5~-dimethyl-L-ornithinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide involves its interaction with specific molecular targets. The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The dimethyl groups enhance the compound’s stability and solubility, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(Hydroxymethyl)glycoluril: Shares the hydroxymethyl functional group but has a different core structure.

    N-(Hydroxymethyl)acrylamide: Contains the hydroxymethyl group and is used in polymer chemistry.

    N-(Hydroxymethyl)formamide: Another compound with a hydroxymethyl group, used in various chemical reactions.

Uniqueness

N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide is unique due to the presence of both hydroxymethyl and dimethyl groups attached to the L-ornithinamide backbone. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

CAS No.

920033-13-2

Molecular Formula

C8H19N3O2

Molecular Weight

189.26 g/mol

IUPAC Name

(2S)-2-amino-5-(dimethylamino)-N-(hydroxymethyl)pentanamide

InChI

InChI=1S/C8H19N3O2/c1-11(2)5-3-4-7(9)8(13)10-6-12/h7,12H,3-6,9H2,1-2H3,(H,10,13)/t7-/m0/s1

InChI Key

SDCWNGCNECIBIE-ZETCQYMHSA-N

Isomeric SMILES

CN(C)CCC[C@@H](C(=O)NCO)N

Canonical SMILES

CN(C)CCCC(C(=O)NCO)N

Origin of Product

United States

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